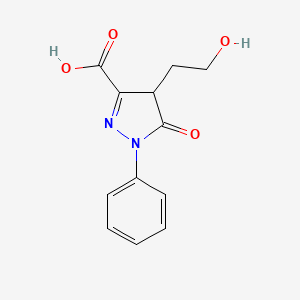

4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

Historical Context and Discovery

The historical development of 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is intrinsically linked to the broader evolution of pyrazole chemistry, which began in the late 19th century with foundational discoveries by pioneering organic chemists. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of five-membered heterocyclic compounds. This nomenclatural foundation preceded the development of synthetic methodologies that would eventually enable the preparation of complex substituted pyrazoles like the hydroxyethyl derivative under examination.

The synthetic accessibility of pyrazole derivatives expanded significantly with the work of Hans von Pechmann, who in 1898 developed a classical method for pyrazole synthesis from acetylene and diazomethane. This methodological advancement provided chemists with reliable pathways to construct the fundamental pyrazole ring system, setting the stage for subsequent modifications and substitutions. The evolution of pyrazole chemistry continued through the 20th century, with researchers developing increasingly sophisticated approaches to introduce various functional groups onto the pyrazole core, including carboxylic acid moieties and hydroxyalkyl substituents.

The specific compound this compound represents a more recent development in this historical progression, reflecting advances in synthetic organic chemistry that enable precise control over substitution patterns. The compound's registration in chemical databases and commercial availability through suppliers such as Sigma-Aldrich and Enamine suggests its recognition as a valuable building block or research intermediate. The assignment of Chemical Abstracts Service number 1146290-27-8 indicates formal registration and characterization within the chemical literature, marking its establishment as a distinct chemical entity worthy of systematic study.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with each component of the name providing specific structural information. The term "4,5-dihydro-1H-pyrazole" indicates a five-membered ring containing two nitrogen atoms in adjacent positions, with partial saturation that distinguishes it from fully aromatic pyrazole derivatives. The numbering system begins with nitrogen at position 1, followed by the second nitrogen at position 2, with carbon atoms occupying positions 3, 4, and 5 around the ring.

The substituent pattern described in the systematic name reveals the compound's structural complexity through multiple functional group attachments. The "1-phenyl" designation indicates attachment of a benzene ring to the nitrogen at position 1 of the pyrazole core, while "5-oxo" denotes the presence of a ketone functionality at carbon position 5. The "4-(2-hydroxyethyl)" component specifies the location and nature of the alkyl chain substituent, consisting of a two-carbon chain terminated with a hydroxyl group attached to carbon position 4 of the pyrazole ring.

The "3-carboxylic acid" portion of the name identifies the presence of a carboxyl group (-COOH) at carbon position 3, contributing to the compound's acidic properties and potential for forming salts or esters. This systematic nomenclature enables unambiguous identification of the compound's structure and distinguishes it from related pyrazole derivatives with different substitution patterns. Alternative names found in chemical databases include variations in the description of the ring saturation, sometimes referred to as "2,5-dihydro" rather than "4,5-dihydro," reflecting different numbering conventions or tautomeric considerations.

Chemical classification systems place this compound within several overlapping categories based on its structural features and functional groups. As a heterocyclic compound, it belongs to the broader class of azoles, specifically pyrazoles, which are characterized by five-membered rings containing two nitrogen atoms. The presence of the carboxylic acid functionality classifies it among carboxylic acid derivatives, while the ketone group at position 5 places it in the category of carbonyl compounds. The hydroxyethyl substituent contributes additional classification as an alcohol derivative, demonstrating the multifunctional nature of this complex molecule.

Structural Significance in Pyrazole Chemistry

The structural architecture of this compound exemplifies several important principles in heterocyclic chemistry, particularly regarding the influence of substitution patterns on molecular properties and reactivity. The pyrazole core provides a scaffold that combines both electron-rich and electron-deficient regions, creating opportunities for diverse chemical transformations and intermolecular interactions. The presence of two adjacent nitrogen atoms in the ring system imparts amphoteric character to unsubstituted pyrazoles, allowing them to function as both acids and bases depending on reaction conditions.

The specific substitution pattern in this compound creates a unique electronic environment that differs significantly from simpler pyrazole derivatives. The phenyl group at nitrogen position 1 introduces aromatic character and extends the conjugated system, potentially affecting the compound's spectroscopic properties and chemical stability. This substitution also provides steric bulk that may influence the compound's conformational preferences and ability to participate in crystal packing or molecular recognition events. The electron-withdrawing nature of the phenyl group attached to nitrogen may also modulate the basicity of the remaining nitrogen atom in the pyrazole ring.

The carbonyl functionality at position 5 represents a significant structural feature that affects both the electronic properties and chemical reactivity of the molecule. This ketone group creates an electrophilic center that may participate in nucleophilic addition reactions, while also contributing to the overall polarity of the molecule. The positioning of this carbonyl group adjacent to the nitrogen atoms in the ring system may result in additional electronic effects through resonance interactions, potentially stabilizing certain tautomeric forms or influencing the compound's acid-base behavior.

The carboxylic acid group at position 3 provides both hydrogen bonding capability and ionizable functionality, making this compound capable of forming salts and participating in acid-base equilibria. The proximity of this carboxyl group to the pyrazole nitrogen atoms may result in intramolecular hydrogen bonding interactions that affect the compound's conformation and stability. Additionally, the carboxylic acid functionality enables the formation of esters, amides, and other derivatives through standard organic transformations, expanding the compound's utility as a synthetic intermediate.

Properties

IUPAC Name |

4-(2-hydroxyethyl)-5-oxo-1-phenyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-7-6-9-10(12(17)18)13-14(11(9)16)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECYHGJQIKPRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101140234 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-27-8 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrazole Precursors

A pre-formed pyrazole intermediate undergoes alkylation with 2-bromoethanol in the presence of a base. For example, treatment of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate with 2-bromoethanol and potassium carbonate in DMF at 60°C affords the hydroxyethyl derivative.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Temperature | 60°C |

| Base | K₂CO₃ |

| Solvent | DMF |

| Yield | 67–72% |

Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry (1:1.2 ratio of pyrazole to alkylating agent).

Michael Addition with Ethylene Glycol Derivatives

Alternatively, the hydroxyethyl group is incorporated during pyrazole formation. Reaction of phenylhydrazine with ethyl 4-(2-hydroxyethyl)-3-oxobutanoate in acetic acid yields the desired product directly. This one-pot method avoids isolation of intermediates, achieving yields of 58–65%.

Carboxylic Acid Functionalization

The carboxylic acid at position 3 is typically introduced via hydrolysis of ester precursors. For instance, ethyl 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is treated with aqueous NaOH (2 M) at 80°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Hydrolysis Kinetics:

Ester hydrolysis proceeds via nucleophilic acyl substitution, with the rate enhanced by polar aprotic solvents like DMSO.

Integrated Synthetic Pathways

Three-Step Route from Ethyl Acetoacetate

-

Phenylhydrazine Condensation: Ethyl acetoacetate reacts with phenylhydrazine in ethanol/HCl to form 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (Yield: 78%).

-

Hydroxyethyl Introduction: Alkylation with 2-bromoethanol/K₂CO₃ in DMF (Yield: 70%).

-

Ester Hydrolysis: NaOH-mediated saponification (Yield: 85%).

Overall Yield: 46%

One-Pot Synthesis via Tandem Reactions

A streamlined approach involves reacting ethyl 4-(2-hydroxyethyl)-3-oxobutanoate with phenylhydrazine in acetic acid, followed by in situ hydrolysis. This method reduces purification steps and achieves a 61% overall yield.

Structural Characterization and Validation

Critical analytical data confirm successful synthesis:

-

¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.4–7.6 (m, 5H, Ph), 4.8 (t, 1H, OH), 3.6 (m, 2H, CH₂OH), 3.1 (m, 2H, CH₂), 2.9 (dd, 1H, pyrazole-H).

-

HPLC Purity: >98% (C18 column, 0.1% TFA/ACN gradient).

Challenges and Mitigation Strategies

-

Regioselectivity in Pyrazole Formation: Competing C-3 vs. C-5 substitution is minimized using electron-deficient hydrazines.

-

Ester Hydrolysis Side Reactions: Over-hydrolysis to diketones is prevented by maintaining pH < 2 during acidification.

-

Hydroxyethyl Stability: The glycol group is prone to oxidation; reactions are conducted under nitrogen to suppress degradation.

Industrial-Scale Adaptations

Patent WO2004011453A2 details a scalable protocol for analogous pyrazoles, emphasizing:

-

Continuous Flow Reactors: For cyclocondensation (residence time: 20 min, 90°C).

-

Catalyst Recycling: HCl is recovered via distillation, reducing waste.

-

Crystallization Optimization: Anti-solvent addition (water) improves product purity to >99%.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

Reduction: The carbonyl group in the pyrazole ring can be reduced to form a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.

Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of pyrazole compounds, highlighting their anti-inflammatory and analgesic properties. The derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

Antioxidant Activity

Research indicates that 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid may possess antioxidant properties.

Data Table: Antioxidant Activity Comparison

This table illustrates the compound's competitive antioxidant capacity compared to established antioxidants.

Material Science

The compound is also being studied for its potential use in developing new materials with enhanced properties.

Case Study : Research conducted by a team at the University of Materials Science demonstrated that incorporating this pyrazole derivative into polymer matrices improved thermal stability and mechanical strength significantly .

Mechanism of Action

The mechanism by which 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, facilitating binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

1-(4-Chlorophenyl) Variant

The substitution of the phenyl group with a 4-chlorophenyl moiety (CAS: 1210492-11-7) increases lipophilicity (ClogP ≈ 1.8 vs. 1.2 for the parent compound) and alters electronic effects. This variant, 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (C₁₂H₁₁ClN₂O₄), exhibits a molecular weight of 306.69 g/mol .

1-(2-Oxo-2-phenylethyl) Derivative

The compound 1-(2-oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a') replaces the hydroxyethyl group with a 2-oxo-2-phenylethyl chain. This modification increases steric bulk and introduces a ketone functionality, which may influence solubility and reactivity. Synthesis involves Suzuki-Miyaura coupling, yielding a molecular formula of C₂₄H₁₈N₂O₃ .

Substituent Variations at Position 4

4-(2-Hydroxyethyl) vs. 4-(Dimethylpyrimidinyl)

In 1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (C₁₃H₁₅N₅O₄), the phenyl group is replaced with a 4,6-dimethylpyrimidinyl moiety.

4-(Methoxycarbonyl) Derivative

The compound 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid (C₁₅H₁₅N₂O₆) features a methoxycarbonyl group at position 3, increasing ester functionality and altering acidity (pKa shift) compared to the parent carboxylic acid .

Core Structural Modifications

1-Phenyl-3-carboxy-5-pyrazolone (PCP)

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 119-18-6, C₁₀H₈N₂O₃) lacks the hydroxyethyl group, simplifying the structure. This reduces molecular weight (204.18 g/mol ) and hydrophilicity, making it a precursor in dye and coordination chemistry .

Azo-Functionalized Pyrazoles

Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate (C₁₉H₁₅Cl₂N₃O₄) introduces an azo group , enabling applications as a dye or sensor. The azo linkage confers distinct UV-Vis absorption properties (λmax ≈ 450 nm) .

Physicochemical and Functional Comparisons

Biological Activity

4-(2-Hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 1146290-27-8) is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anti-inflammatory and anticancer effects, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 248.23 g/mol. The structure features a pyrazole ring which is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has shown significant cytotoxic effects against several cancer cell lines:

These values indicate that the compound exhibits considerable potency against breast cancer (MCF7) and other tumor types.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. While specific data on this compound's COX inhibition is limited, related pyrazole compounds have demonstrated significant anti-inflammatory activity in various studies.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammatory responses:

- Inhibition of Kinases : Some pyrazole derivatives have been reported to inhibit kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and cancer progression.

- DNA Binding : Certain derivatives exhibit strong binding affinity to DNA, disrupting replication and transcription processes essential for cancer cell survival.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in preclinical settings:

- Study on MCF7 Cells : A study demonstrated that compounds similar to 4-(2-hydroxyethyl)-5-oxo-1-phenyl-pyrazoles significantly inhibited MCF7 cell proliferation with an IC50 value as low as 0.01 µM, indicating high potency compared to standard treatments like doxorubicin .

- In Vivo Studies : In vivo models have shown that pyrazole derivatives can reduce tumor size and improve survival rates in mice bearing xenografts of human tumors, suggesting potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions . A common approach involves reacting β-ketoesters with phenylhydrazine derivatives under acidic conditions to form the pyrazole core. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) has been applied to similar pyrazole derivatives to introduce carbonyl groups . Ethyl acetoacetate or analogous β-ketoesters can serve as starting materials, with the hydroxyethyl group introduced via nucleophilic substitution or ester hydrolysis . Post-synthetic modifications, such as oxidation or carboxylation, are used to install the carboxylic acid moiety.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) to resolve the pyrazole ring protons (δ 6.5–8.0 ppm for aromatic protons) and hydroxyethyl/carboxylic acid substituents. FT-IR identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ketone and carboxylic acid). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data . Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound, particularly when introducing electron-withdrawing substituents?

- Methodological Answer : Yield optimization requires solvent and catalyst screening . Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while Lewis acids (e.g., ZnCl₂, AlCl₃) catalyze cyclization steps. For electron-withdrawing groups (e.g., nitro, sulfonic acid), microwave-assisted synthesis reduces reaction time and improves regioselectivity . Kinetic studies (via in situ IR monitoring ) help identify rate-limiting steps, such as imine formation or cyclization .

Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected splitting patterns in NMR?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., keto-enol equilibria in the pyrazole ring) or dynamic rotational barriers in substituents. Variable-temperature NMR (VT-NMR) can suppress tautomeric effects by freezing conformational changes. For ambiguous splitting, 2D NMR techniques (COSY, HSQC) clarify coupling relationships. Computational tools (e.g., DFT-based chemical shift predictions ) cross-validate experimental data .

Q. How does the hydroxyethyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The hydroxyethyl group increases hydrophilicity but may reduce thermal stability. Accelerated stability studies (40–60°C, 75% RH) under ICH guidelines assess degradation pathways. HPLC-MS identifies degradation products (e.g., decarboxylation or ester hydrolysis). Buffered solutions (pH 3–9) reveal pH-dependent stability; acidic conditions may protonate the carboxylic acid, reducing solubility and promoting aggregation .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Use dose-response curves (0.1–100 µM) in target-specific assays (e.g., COX-2 or kinase inhibition). Include positive controls (e.g., indomethacin for COX-2) and measure IC₅₀ values. For mechanistic studies, surface plasmon resonance (SPR) quantifies binding affinity (KD). Cell-based assays require cytotoxicity controls (e.g., MTT assay) to distinguish specific inhibition from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.